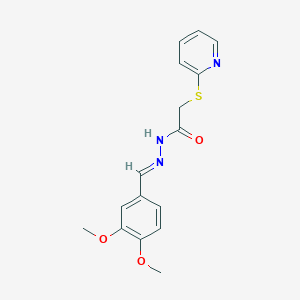
N'-(3,4-dimethoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting with the formation of acetohydrazide derivatives, which then undergo further modifications. For example, the key intermediate acetohydrazide derivative can be synthesized starting from specific precursor compounds by a series of reactions, including condensation and cyclization processes (Bekircan et al., 2014).
Molecular Structure Analysis
Crystal structure analysis of related compounds reveals detailed information about their molecular geometry, confirming configurations and providing insight into the spatial arrangement of atoms. X-ray crystallography is commonly used to elucidate the crystal structures, showcasing the molecule's orientation, bond lengths, and angles (Quoc et al., 2019).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including condensation reactions with aldehydes to form hydrazones. The chemical properties of these compounds are influenced by their functional groups, which can engage in hydrogen bonding and π-π stacking interactions, affecting their reactivity and stability (Sheng et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. Crystallographic studies provide insights into the compounds' physical properties, including their crystal systems and space groups (Novaković et al., 2012).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, are determined by the functional groups present in these compounds. Studies involving spectroscopic methods (IR, NMR, UV-Vis) and theoretical calculations (e.g., DFT) are used to investigate the electronic structure, which provides insights into the compounds' chemical behavior and reactivity (Tamer et al., 2014).
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions : Research on similar compounds, like N 2,N 2′-Bis(3-nitrobenzylidene)pyridine-2,6-dicarbohydrazide, has focused on their crystal structure and molecular interactions. These studies have helped in understanding the hydrogen bonding and molecular stability of such compounds (Cuixia Cheng & Haowen Liu, 2007).
Supramolecular Architectures and Nonlinear Optical Properties : Research has been conducted on the persistent prevalence of supramolecular architectures in novel hydrazone derivatives, including similar compounds. These studies have explored their nonlinear optical (NLO) properties, which are significant for materials architecture and could be relevant for optical device applications (M. Khalid et al., 2021).
Synthesis and Antimicrobial Activity : Some studies have investigated the synthesis and antimicrobial activity of derivatives, such as (22E)-N'-(4-methoxybenzylidene)-2-[3-cyano-7,8-dihydro-4-(5-methylfuran-2-yl)-2-oxo-2H-pyrano[4,3-b]pyridin-1(5H)-yl]acetohydrazide. This highlights their potential in developing new antimicrobial agents (A. Amr et al., 2016).
Potential in Corrosion Inhibition : Research on N'-(4-hydroxy-3-methoxybenzylidene)-2-(5-p-tolyl-1,3,4-thiadiazol-2-ylthio) acetohydrazide and similar compounds has revealed their effectiveness as corrosion inhibitors, particularly for carbon steel in acidic solutions. This application is significant for industries dealing with metal preservation (Zhulin Cong et al., 2015).
Quantitative Structure-Activity Relationship (QSAR) Analysis : QSAR analysis has been utilized in the toxicological evaluation of related compounds, like N(1)-benzylidene pyridine-2-carboxamidrazone derivatives. This type of analysis is crucial in designing future compounds with low toxicity and high activity, particularly in pharmaceutical applications (M. Coleman et al., 2003).
Eigenschaften
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-21-13-7-6-12(9-14(13)22-2)10-18-19-15(20)11-23-16-5-3-4-8-17-16/h3-10H,11H2,1-2H3,(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMZDXYMOFKZCJ-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=CC=CC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=CC=CC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325885 | |
| Record name | N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1029014-73-0 | |
| Record name | N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5550506.png)
![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)
![2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5550517.png)
![1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)
![(1S*,5R*)-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550523.png)
![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5550527.png)
![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5550539.png)
![4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine](/img/structure/B5550545.png)
![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5550565.png)

![methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5550572.png)